furo[2,3-c]pyridin-7(6H)-one
Overview
Description
Furo[2,3-c]pyridin-7(6H)-one is a chemical compound with the molecular formula C7H5NO2 . It is a solid substance and its CAS number is 84400-98-6 . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of furo[2,3-c]pyridin-7(6H)-one has been described in several studies . For instance, one study reported the preparation of furo[2,3-c]pyridin-7(6H)-one starting with N-benzenesulfonylpiperidin-4-one . Another study described the photocycloaddition of furo[2,3-c]pyridin-7(6H)-one to acrylonitrile .Molecular Structure Analysis
The molecular structure of furo[2,3-c]pyridin-7(6H)-one has been analyzed in several studies . The compound has a molecular weight of 135.12 g/mol . Its InChI code is 1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H, (H,8,9) and its InChI key is SHSNAKRNZGOTJL-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving furo[2,3-c]pyridin-7(6H)-one have been studied . For example, one study reported the alkaline hydrolysis of furo[2,3-c]pyridin-7(6H)-one derivatives . Another study described the synthesis of new functionalized furo[2,3-c]pyridin-7(6H)-one derivatives .Physical And Chemical Properties Analysis
Furo[2,3-c]pyridin-7(6H)-one has several physical and chemical properties . It has a molecular weight of 135.12 g/mol . Its exact mass and monoisotopic mass are 135.032028402 g/mol . The compound has a topological polar surface area of 42.2 Ų .Scientific Research Applications
Summary of the Application
The compound “furo[2,3-c]pyridin-7(6H)-one” has been used to construct a photosensitizer named LIQ-TF. This photosensitizer has been applied for specific imaging and photodynamic ablation of Gram-positive bacteria .
Methods of Application or Experimental Procedures
An Rh-catalyzed tandem reaction was performed to construct the AIE-active furo[2,3-c]pyridine-based photosensitizer, LIQ-TF . This photosensitizer showed near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency .
Results or Outcomes
The LIQ-TF photosensitizer could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo . This shows great potential for combating multiple drug-resistant bacteria .
Safety And Hazards
properties
IUPAC Name |
6H-furo[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSNAKRNZGOTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510845 | |
Record name | Furo[2,3-c]pyridin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furo[2,3-c]pyridin-7(6H)-one | |
CAS RN |
84400-98-6 | |
Record name | Furo[2,3-c]pyridin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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